molecular formula C15H24 B14323665 1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6-hexahydroazulene CAS No. 111900-51-7

1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6-hexahydroazulene

Katalognummer: B14323665
CAS-Nummer: 111900-51-7
Molekulargewicht: 204.35 g/mol
InChI-Schlüssel: YLPOFTFBOIPYLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6-hexahydroazulene, also known as guaiazulene, is a dark blue crystalline hydrocarbon. It is a derivative of azulene and is a bicyclic sesquiterpene. This compound is found in some essential oils, such as oil of guaiac and chamomile oil, and is also present in various soft corals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Guaiazulene can be synthesized through several methods. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the correct formation of the bicyclic structure .

Industrial Production Methods

Industrial production of guaiazulene often involves extraction from natural sources, such as essential oils. The compound is then purified through various chemical processes to obtain the desired purity and concentration .

Analyse Chemischer Reaktionen

Types of Reactions

Guaiazulene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogens for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions include oxygenated derivatives, reduced forms of guaiazulene, and substituted guaiazulene compounds. These products have various applications in different fields .

Wissenschaftliche Forschungsanwendungen

Guaiazulene has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of guaiazulene involves its interaction with various molecular targets and pathways. In medicine, it exerts anti-inflammatory effects by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines. Its unique electronic structure also allows it to interact with different biological molecules, contributing to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness of Guaiazulene

Guaiazulene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its presence in essential oils and its applications in various fields make it a valuable compound for research and industrial use .

Eigenschaften

CAS-Nummer

111900-51-7

Molekularformel

C15H24

Molekulargewicht

204.35 g/mol

IUPAC-Name

1,4-dimethyl-7-propan-2-yl-1,2,3,4,5,6-hexahydroazulene

InChI

InChI=1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h9-12H,5-8H2,1-4H3

InChI-Schlüssel

YLPOFTFBOIPYLE-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(=CC2=C1CCC2C)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.